An In-depth Technical Guide to 6-chloro-9-ethyl-9H-Purin-2-amine: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 6-chloro-9-ethyl-9H-Purin-2-amine: A Privileged Scaffold in Medicinal Chemistry
Introduction
Substituted purines represent a cornerstone in the field of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. Their inherent ability to mimic endogenous nucleosides allows them to interact with a wide array of biological targets, including kinases, polymerases, and other enzymes crucial for cellular function and proliferation. Within this esteemed class of compounds, 6-chloro-9-ethyl-9H-Purin-2-amine emerges as a key synthetic intermediate and a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical structure, nomenclature, synthesis, physicochemical properties, and its established and potential applications in drug discovery and development, with a particular focus on its role in generating potent kinase inhibitors for anticancer and antiviral research.
The strategic placement of a chloro group at the 6-position of the purine ring renders the molecule susceptible to nucleophilic substitution, providing a versatile handle for the introduction of a diverse range of functional groups. The ethyl group at the 9-position, along with the amino group at the 2-position, further modulates the molecule's steric and electronic properties, influencing its interaction with target proteins. This guide will delve into the technical details of this compound, offering valuable insights for researchers and scientists engaged in the design and synthesis of next-generation purine-based therapeutics.
Chemical Structure and Nomenclature
The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. This section provides a detailed breakdown of the chemical structure and nomenclature of 6-chloro-9-ethyl-9H-Purin-2-amine.
The core of the molecule is a purine ring system, which is a fused bicyclic heterocycle consisting of a pyrimidine ring and an imidazole ring. The numbering of the purine ring system follows established IUPAC conventions.
Chemical Structure:
Figure 1: 2D Chemical Structure of 6-chloro-9-ethyl-9H-Purin-2-amine.
Systematic and Common Names:
-
IUPAC Name: 6-chloro-9-ethyl-9H-purin-2-amine
-
Common Synonyms: 2-Amino-6-chloro-9-ethylpurine
Chemical Identifiers:
| Identifier | Value |
| CAS Number | 130584-29-1[1][2][3] |
| Molecular Formula | C₇H₈ClN₅[1] |
| Molecular Weight | 197.62 g/mol [1] |
| SMILES | NC1=NC(Cl)=C2N=CN(CC)C2=N1[1] |
| InChI | InChI=1S/C7H8ClN5/c1-2-13-5-10-4-6(8)11-7(9)12-5/h3H,2H2,1H3,(H2,9,11,12) |
Synthesis and Purification
The synthesis of 6-chloro-9-ethyl-9H-Purin-2-amine is typically achieved through the N9-alkylation of a suitable purine precursor. The most common and direct route involves the reaction of 2-amino-6-chloropurine with an ethylating agent. The regioselectivity of the alkylation (N9 vs. N7) is a critical consideration in purine chemistry, and reaction conditions can be optimized to favor the desired N9 isomer.
Synthetic Workflow:
Figure 2: General synthetic workflow for the preparation of 6-chloro-9-ethyl-9H-Purin-2-amine.
Detailed Experimental Protocol (Illustrative):
The following protocol is a representative method adapted from general procedures for the N-alkylation of purines.[4]
-
Reaction Setup: To a solution of 2-amino-6-chloropurine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq, as a 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkylating Agent: After stirring the suspension for 30 minutes at 0 °C, an ethylating agent such as ethyl iodide (EtI, 1.2 eq) or diethyl sulfate ((Et)₂SO₄, 1.2 eq) is added dropwise.
-
Reaction Progression: The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of water. The crude product is then extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The resulting residue, typically a mixture of N9 and N7 isomers, is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N9-alkylated product, 6-chloro-9-ethyl-9H-Purin-2-amine, as a solid.
Physicochemical Properties
| Property | Value (or Estimated Value) | Source/Method |
| Molecular Weight | 197.62 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for this class of compounds |
| Melting Point | Not reported; expected to be >200 °C | Based on analogs like 6-chloro-9-methyl-9H-purin-2-amine |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF | General property of substituted purines |
| logP | ~1.5 - 2.5 | Estimated based on structure |
| pKa | Not reported | |
| ¹H NMR | Expected signals for the ethyl group (triplet and quartet), an aromatic proton, and the amino protons. | Based on general purine spectra |
| ¹³C NMR | Expected signals for the purine ring carbons and the ethyl group carbons. | Based on general purine spectra |
| Mass Spectrometry | [M+H]⁺ = 198.05 | Calculated |
Biological Activity and Mechanism of Action
The biological significance of 6-chloro-9-ethyl-9H-Purin-2-amine lies in its role as a scaffold for the development of potent inhibitors of various protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and viral infections.
Anticancer Potential:
Substituted purines are well-established as inhibitors of cyclin-dependent kinases (CDKs), which control cell cycle progression.[5] By competing with ATP for the binding site on these enzymes, they can induce cell cycle arrest and apoptosis in cancer cells. The 2-amino-6-chloro-9-substituted purine scaffold is a "privileged structure" for targeting a range of kinases. The 6-chloro group serves as a reactive handle to introduce various substituents that can enhance potency and selectivity. For instance, derivatives of 6-chloropurines have been investigated as inhibitors of KRAS G12D, a common and aggressive mutation in several cancers.[6]
Antiviral Activity:
The purine core is also central to the development of antiviral agents. Many antiviral drugs are nucleoside analogs that, once phosphorylated in the cell, can inhibit viral polymerases and terminate viral replication. The 6-chloropurine moiety has been shown to be important for anti-SARS-CoV activity in some nucleoside analogs.[7] While 6-chloro-9-ethyl-9H-Purin-2-amine is not a nucleoside itself, it serves as a crucial intermediate for the synthesis of such antiviral compounds.
Mechanism of Action - Kinase Inhibition:
The primary proposed mechanism of action for many derivatives of 6-chloro-9-ethyl-9H-Purin-2-amine is the competitive inhibition of ATP binding to the active site of protein kinases.
Figure 4: A typical workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reaction Preparation: In a 96-well plate, prepare a reaction mixture containing the purified recombinant kinase (e.g., CDK2/Cyclin A), a suitable substrate (e.g., Histone H1), and a kinase assay buffer (containing MgCl₂, DTT, and a buffering agent like HEPES).
-
Compound Addition: Add the test compound, 6-chloro-9-ethyl-9H-Purin-2-amine or its derivative, at a range of concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle, typically DMSO).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. For radiometric assays, [γ-³²P]ATP is used. For non-radiometric assays, unlabeled ATP is used in conjunction with a detection system that measures ADP production or uses a phosphorylation-specific antibody.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction. For radiometric assays, this can be done by spotting the reaction mixture onto a phosphocellulose membrane, which is then washed to remove unincorporated [γ-³²P]ATP. The radioactivity on the membrane, corresponding to the phosphorylated substrate, is then quantified using a scintillation counter. For non-radiometric assays, the detection reagent is added, and the signal (e.g., fluorescence or luminescence) is measured using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC₅₀ value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay determines the cytotoxic or cytostatic effect of a compound on cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., a human cervical cancer cell line like HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 6-chloro-9-ethyl-9H-Purin-2-amine or its derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle-treated control.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value, the concentration of the compound that inhibits cell proliferation by 50%, can then be determined.
Applications in Research and Drug Development
6-chloro-9-ethyl-9H-Purin-2-amine is a valuable tool for medicinal chemists and drug discovery scientists. Its primary applications include:
-
Chemical Intermediate: It serves as a key starting material for the synthesis of libraries of 2,6,9-trisubstituted purines. The reactivity of the 6-chloro group allows for the facile introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).
-
Scaffold for Kinase Inhibitors: As discussed, this purine scaffold is ideal for the design of ATP-competitive kinase inhibitors. By modifying the substituents at the 2, 6, and 9 positions, researchers can fine-tune the potency and selectivity of the inhibitors against specific kinases implicated in cancer and other diseases.
-
Probe for Chemical Biology: Derivatives of this compound can be used as chemical probes to study the function of specific kinases in cellular pathways. By selectively inhibiting a kinase, researchers can elucidate its role in cell signaling and disease progression.
Conclusion
6-chloro-9-ethyl-9H-Purin-2-amine stands as a molecule of significant interest in the landscape of modern drug discovery. Its versatile chemistry, centered around the reactive 6-chloro substituent, combined with the inherent biological relevance of the purine core, makes it an invaluable scaffold for the synthesis of novel therapeutic agents. While much of the published research focuses on the broader class of 2,6,9-trisubstituted purines, the foundational importance of this specific intermediate is undeniable. As our understanding of the kinome and its role in disease continues to expand, the strategic use of scaffolds like 6-chloro-9-ethyl-9H-Purin-2-amine will undoubtedly continue to fuel the discovery of innovative and effective medicines for a range of human ailments.
References
-
[9H-Purine,9,9'-ethylenebis
-
021/ja01579a053)
Sources
- 1. 130584-29-1|6-Chloro-9-ethyl-9H-purin-2-amine|BLD Pharm [bldpharm.com]
- 2. 214201-64-6|9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine|BLD Pharm [bldpharm.com]
- 3. guidechem.com [guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-Chloro-2-ethyl-9-methylpurine | Benchchem [benchchem.com]
- 6. Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
